N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium is a chemical compound with a unique structure that includes a dimethylamino group and a prop-2-en-1-yl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium typically involves the reaction of dimethylamine with prop-2-en-1-yl sulfide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl[(prop-2-en-1-yl)amino]methaniminium
- N,N-Dimethyl[(prop-2-en-1-yl)oxy]methaniminium
Uniqueness
N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the sulfanyl group plays a crucial role in the compound’s reactivity and interactions.
Eigenschaften
CAS-Nummer |
89524-41-4 |
---|---|
Molekularformel |
C6H12NS+ |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
dimethyl(prop-2-enylsulfanylmethylidene)azanium |
InChI |
InChI=1S/C6H12NS/c1-4-5-8-6-7(2)3/h4,6H,1,5H2,2-3H3/q+1 |
InChI-Schlüssel |
NXXBKIODMMTOST-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CSCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.